REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]2[CH2:10][S:11][CH2:12][C:7]=2[CH:6]=1)=[O:4].C1C=C(Cl)C=C(C(OO)=O)C=1>C(OCC)(=O)C.C(=O)=O>[S:9]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][C:7]2=[CH:12][S:11][CH:10]=[C:8]12
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(S1)CSC2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was kept stirring for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed by evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
S1C=2C(C=C1C(=O)OC)=CSC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |